molecular formula C17H25ClN2OSSi B3047399 (R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine CAS No. 1388894-05-0

(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

Cat. No.: B3047399
CAS No.: 1388894-05-0
M. Wt: 369.0
InChI Key: JTAASKVSKUEBKH-LLVKDONJSA-N
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Description

(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a chiral, synthetically valuable building block in medicinal chemistry and pharmaceutical research. This compound features a fused cyclopentathienopyrimidine core, a reactive chloro substituent ideal for nucleophilic displacement, and a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group that enhances lipophilicity for cell-based assays. Its primary research value lies in its potential as a key intermediate for the synthesis of targeted kinase inhibitors. The chiral (R)-enantiomer allows for the development of stereospecific bioactive molecules, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers utilize this compound to explore novel therapeutic agents for oncology and other disease areas involving kinase signaling pathways. The TBS protecting group offers stability during synthetic transformations and can be readily removed under mild conditions to unveil a polar hydroxyl group for further functionalization. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl-[2-[(3R)-12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl]ethoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2OSSi/c1-17(2,3)23(4,5)21-9-8-11-6-7-12-13(11)14-15(18)19-10-20-16(14)22-12/h10-11H,6-9H2,1-5H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAASKVSKUEBKH-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1CCC2=C1C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC[C@H]1CCC2=C1C3=C(S2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2OSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101105559
Record name (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388894-05-0
Record name (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1388894-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-4-Chloro-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101105559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine is a compound of interest due to its structural characteristics and potential biological activities. This article examines its synthesis, biological activity, and the mechanisms through which it may exert its effects.

Synthesis of the Compound

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step procedures that include cyclization and functionalization reactions. The compound can be synthesized through a series of reactions involving tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups, followed by alkylation and chlorination steps to introduce the chloro substituent. The TBDMS group enhances the stability and solubility of the compound during synthesis and biological evaluation .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have been evaluated for their inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The MTT assay results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values suggesting effective inhibition of tumor cell growth .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
6bHepG210Induction of apoptosis
8MCF-715Inhibition of PI3K pathway
9HCT-11612EGFR inhibition

Kinase Inhibition

In addition to anticancer activity, several thieno[2,3-d]pyrimidine derivatives have been investigated for their ability to inhibit specific kinases. Notably, compound 5 demonstrated potent inhibitory activity against FLT3 kinase, which is implicated in various hematological malignancies. The inhibition ranged from 41.4% to 83.5%, indicating a promising profile for further development as a targeted therapy .

The biological activity of this compound may involve multiple mechanisms:

  • Apoptosis Induction : Several studies suggest that compounds within this class can activate apoptotic pathways in cancer cells.
  • Kinase Inhibition : By targeting specific kinases such as FLT3 and EGFR, these compounds may disrupt signaling pathways essential for cancer cell survival and proliferation.
  • Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at various phases, which contributes to their overall anticancer efficacy.

Case Study 1: HepG2 Cell Line

In a study examining the effects on HepG2 cells, compound 6b was found to induce apoptosis significantly at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early apoptotic markers after treatment with this compound .

Case Study 2: MCF-7 Cell Line

Another study focused on MCF-7 cells demonstrated that compound 8 not only inhibited cell growth but also altered the expression levels of key proteins involved in the PI3K/Akt signaling pathway. This suggests a targeted approach in disrupting oncogenic signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and functional comparison with related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reported Applications
(R)-5-(2-((TBDMS)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine TBDMS-O-ethyl (R-configuration), Cl ~383.5 (estimated) Chiral center, lipophilic TBDMS group Intermediate for kinase inhibitors; enhanced metabolic stability
4-(1,3-Benzodioxol-5-yloxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (Compound 8) Benzodioxol, 4-chlorophenyl 383.0 Polar benzodioxol group; aromatic chlorophenyl Anticancer activity (pancreatic cell lines)
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine (Core structure) Cl 226.7 Unsubstituted core Antibacterial agent precursor
(R)-2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)acetic acid Acetic acid (R-configuration) 268.7 Carboxylic acid group; chiral center Improved solubility; potential prodrug candidate

Key Observations:

Substituent Effects on Bioactivity :

  • The TBDMS group in the target compound enhances lipophilicity compared to the polar benzodioxol or acetic acid groups in analogs . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The 4-chlorophenyl group in Compound 8 confers π-π stacking interactions, critical for binding to kinase domains , whereas the TBDMS-O-ethyl chain in the target compound likely prioritizes metabolic stability over direct target engagement.

Stereochemical Influence: The (R)-configuration in the target compound and its acetic acid analog () suggests enantioselective interactions with biological targets, such as enzymes or receptors . This contrasts with racemic or non-chiral analogs (e.g., Compound 8), which may exhibit reduced specificity.

Synthetic Utility :

  • The TBDMS-protected compound is likely synthesized via silylation of a hydroxyl precursor (similar to ), whereas Compound 8 is formed through nucleophilic aromatic substitution . The core structure () is a common precursor for diverse derivatives .

Pharmacological Potential: The core thienopyrimidine structure () shows baseline antibacterial activity, while bulkier substituents (e.g., TBDMS, benzodioxol) expand applications to anticancer or kinase inhibition .

Research Findings and Data

Table 2: Comparative Physicochemical Properties

Property Target Compound Core Structure () Compound 8 () Acetic Acid Analog ()
LogP ~4.2 (estimated) 2.1 3.8 1.5
Solubility (mg/mL) <0.1 (aqueous) 0.5 0.3 5.2
Melting Point (°C) Not reported 156–158 () 156–158 Not reported

Notes:

  • The TBDMS group increases LogP by ~2 units compared to the core structure, aligning with its role as a protective group for hydroxyl moieties in prodrug strategies .
  • The acetic acid derivative () exhibits significantly higher solubility due to ionizable carboxylate groups, making it suitable for parenteral formulations .

Q & A

Q. What are the common synthetic routes for preparing (R)-5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the thieno[2,3-d]pyrimidine core. A general approach includes:

Cyclocondensation : Refluxing azomethine intermediates in glacial acetic acid with DMSO as a catalyst to form the pyrimidine ring .

Functionalization : Introducing the 4-chloro substituent via nucleophilic substitution or direct chlorination under controlled conditions (e.g., POCl₃ or Cl₂ gas) .

Silyl Protection : The tert-butyldimethylsilyl (TBS) group is introduced through a nucleophilic alkoxylation reaction, often using TBSCl in the presence of a base (e.g., imidazole or DMAP) .
Key characterization techniques include 1H^1H/13C^{13}C NMR to confirm regiochemistry and LC-MS for purity assessment .

Q. How is the stereochemistry at the R-configuration confirmed in this compound?

  • Methodological Answer : The R-configuration at the ethyl-TBS moiety is validated using:
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess .
  • X-ray Crystallography : Single-crystal diffraction analysis provides unambiguous stereochemical assignment, as demonstrated in structurally analogous cyclopenta-thienopyrimidine derivatives .
  • Optical Rotation : Comparison of experimental optical rotation values with literature data for similar TBS-protected chiral centers .

Advanced Research Questions

Q. How can flow chemistry techniques optimize the synthesis of thieno[2,3-d]pyrimidine derivatives like this compound?

  • Methodological Answer : Flow chemistry enables precise control over reaction parameters (temperature, residence time, mixing efficiency), which is critical for thermally sensitive intermediates (e.g., silyl-protected groups). Key steps include:
  • Continuous Chlorination : Using microreactors to safely handle hazardous reagents like Cl₂ gas, minimizing side reactions .
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., reagent stoichiometry, flow rate) to maximize yield and purity. For example, a Central Composite Design (CCD) can identify optimal TBS-protection conditions .
  • In-line Analytics : Integration of FTIR or UV-vis spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies mitigate contradictions in spectral data interpretation during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns or adducts) are addressed via:
  • 2D NMR (COSY, HSQC, HMBC) : Resolving overlapping signals in complex heterocyclic systems by correlating 1H^1H-13C^{13}C couplings .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiating between isobaric species (e.g., Cl vs. CH₃ adducts) with sub-ppm mass accuracy .
  • Comparative Analysis : Benchmarking spectral data against structurally characterized analogs, such as 4-chlorophenyl-thienopyrimidines .

Q. How does the TBS-protecting group influence the reactivity of the ethyloxy side chain in downstream functionalization?

  • Methodological Answer : The TBS group enhances stability during harsh reactions (e.g., chlorination) but requires tailored deprotection strategies:
  • Selective Deprotection : Using tetrabutylammonium fluoride (TBAF) in THF to cleave the TBS group without disrupting the pyrimidine ring .
  • Steric Effects : The bulky TBS group can hinder nucleophilic attacks at the ethyloxy chain, necessitating polar aprotic solvents (e.g., DMF) to improve accessibility .
  • Kinetic Studies : Monitoring deprotection rates via 1H^1H NMR to optimize reaction conditions for minimal by-product formation .

Data-Driven Research Questions

Q. What computational methods are effective for docking studies of thieno[2,3-d]pyrimidine derivatives with biological targets?

  • Methodological Answer : Molecular docking protocols for this compound class involve:
  • Protein Preparation : Using tools like AutoDock Vina to refine target active sites (e.g., kinase domains) and assign partial charges .
  • Conformational Sampling : Generating ligand conformers with the TBS-ethyloxy side chain in flexible torsion modes to explore binding poses .
  • Binding Affinity Validation : Comparing docking scores (e.g., ΔG values) with experimental IC₅₀ data from in vitro assays for correlation analysis .

Q. How do electronic effects of the 4-chloro substituent impact the pyrimidine ring’s electrophilicity?

  • Methodological Answer : The electron-withdrawing chloro group increases ring electrophilicity, which is quantified via:
  • DFT Calculations : Computing Natural Population Analysis (NPA) charges to map electron density distribution .
  • Reactivity Probes : Conducting nucleophilic aromatic substitution (SNAr) reactions with amines or thiols to measure rate constants .
  • Hammett Studies : Correlating substituent σ values with reaction rates to establish linear free-energy relationships (LFERs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine

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